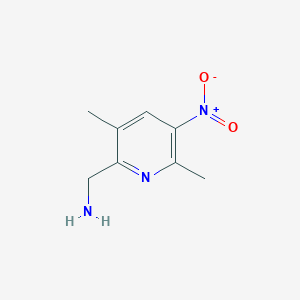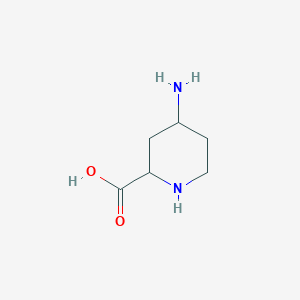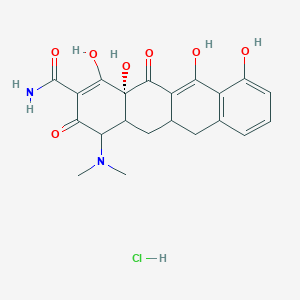
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is characterized by the presence of a pyridine ring substituted with methyl and nitro groups, as well as a methanamine group
Preparation Methods
The synthesis of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group can also participate in binding interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine can be compared with other similar compounds such as:
(3,5-Dimethyl-4-nitro-2-pyridyl)methanamine: Similar structure but different substitution pattern.
(2,6-Dimethyl-5-nitro-3-pyridyl)methanamine: Different position of the nitro group.
(3,6-Dimethyl-2-pyridyl)methanamine: Lacks the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3,6-dimethyl-5-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-8(11(12)13)6(2)10-7(5)4-9/h3H,4,9H2,1-2H3 |
InChI Key |
FPNQBMCEXHLBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1CN)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)-4-phenylpiperazine maleate](/img/structure/B14783488.png)
![6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione](/img/structure/B14783489.png)

![4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14783518.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(4-Cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14783519.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
![2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)
